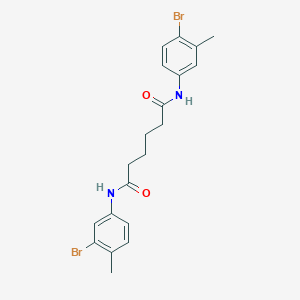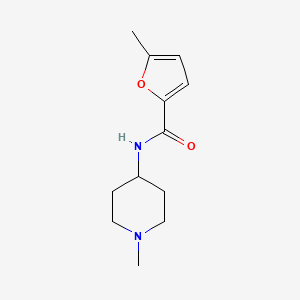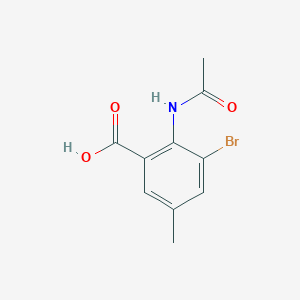![molecular formula C19H24N2O3S B4940763 5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Octylthiopyrimidine or OTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTP belongs to the class of thioxopyrimidine derivatives, which have been shown to exhibit various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of OTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. In cancer cells, OTP has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. OTP has also been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis. In viral infections, OTP has been shown to inhibit the activity of viral proteases and reverse transcriptases, which are essential for viral replication.
Biochemical and Physiological Effects
OTP has been shown to exhibit various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, OTP has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. OTP has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in tumor metastasis. In viral infections, OTP has been shown to reduce the viral load and inhibit the replication of the virus. In plants, OTP has been shown to inhibit the growth of plant pathogens, leading to improved crop yield and quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTP has several advantages for lab experiments, including its high purity, stability, and low toxicity. OTP is also relatively easy to synthesize and can be obtained in large quantities. However, OTP has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to use in some experimental setups. OTP can also exhibit some variability in its biological activity, depending on the experimental conditions and cell type.
Direcciones Futuras
For OTP research include the development of novel derivatives and materials with improved properties and the investigation of OTP's potential therapeutic applications in various fields.
Métodos De Síntesis
OTP can be synthesized through a multi-step process that involves the reaction of 4-(octyloxy)benzaldehyde with thiourea and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to cyclization and dehydration reactions to yield OTP. The overall yield of OTP synthesis is around 40%, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
OTP has been studied extensively for its potential therapeutic applications in various fields, including medicine, agriculture, and material science. In medicine, OTP has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. OTP has also been investigated as a potential antiviral agent against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, OTP has been studied for its potential use as a fungicide and herbicide due to its ability to inhibit the growth of plant pathogens. In material science, OTP has been used as a precursor for the synthesis of novel materials with unique optical and electronic properties.
Propiedades
IUPAC Name |
5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-3-4-5-6-7-12-24-15-10-8-14(9-11-15)13-16-17(22)20-19(25)21-18(16)23/h8-11,13H,2-7,12H2,1H3,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIGZGGAIPYVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

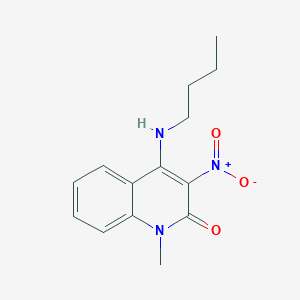
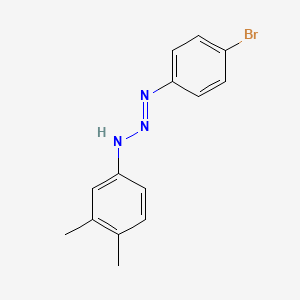
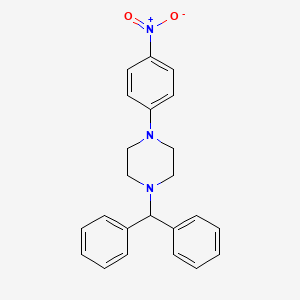
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)

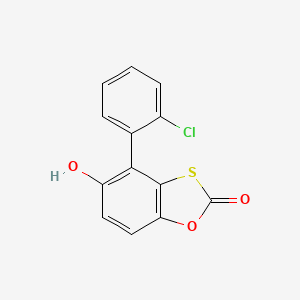
![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
